molecular formula C13H9N3O2 B8493057 1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B8493057
M. Wt: 239.23 g/mol
InChI Key: SSHXAARFTFQPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-pyridin-2-ylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-8-16(11-5-1-2-6-14-11)12-9(10)4-3-7-15-12/h1-8H,(H,17,18)

InChI Key

SSHXAARFTFQPFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C3=C2N=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium hydroxide (11.30 mg, 0.201 mmol) was added to a solution of methyl 1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (10.2 mg, 0.040 mmol) in MeOH (67.1 μl) and water (67.1 μl) at RT. The mixture was heated at 90° C. for 2 h. The organic layer was extracted into ethyl acetate after acidifying the mixture with 0.5 N citric acid. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to afford the title compound as a white solid, which was used without further purification.
Quantity
11.3 mg
Type
reactant
Reaction Step One
Name
methyl 1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Quantity
10.2 mg
Type
reactant
Reaction Step One
Name
Quantity
67.1 μL
Type
solvent
Reaction Step One
Name
Quantity
67.1 μL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.6 cm3 of 10N sodium hydroxide solution were added to methyl 1-(pyridine-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in 15 cm3 of tetrahydrofuran. After stirring at reflux of the solvent for 200 h, the reaction mixture was acidified with 2 cm3 of 10N hydrochloric acid and then concentrated to dryness under reduced pressure (2.7 kPa) to give 1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in the form of a brown powder, characterized by LC/MS (m/z 240 [MH]+), which was used directly in the following stage.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
methyl 1-(pyridine-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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